molecular formula C22H16F2N6O4S B2450509 N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea CAS No. 1112407-49-4

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea

カタログ番号: B2450509
CAS番号: 1112407-49-4
分子量: 498.46
InChIキー: BASQJPRFLBSYIX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea is a useful research compound. Its molecular formula is C22H16F2N6O4S and its molecular weight is 498.46. The purity is usually 95%.
BenchChem offers high-quality N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

1112407-49-4

分子式

C22H16F2N6O4S

分子量

498.46

IUPAC名

5-(3,4-difluorophenyl)-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C22H16F2N6O4S/c1-32-16-6-3-11(7-17(16)33-2)19-26-18(34-29-19)10-35-22-27-20-13(9-25-28-20)21(31)30(22)12-4-5-14(23)15(24)8-12/h3-9H,10H2,1-2H3,(H,25,28)

InChIキー

BASQJPRFLBSYIX-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC(=C(C=C5)F)F)OC

溶解性

not available

製品の起源

United States

生物活性

N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea is a synthetic compound that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and has a complex structure that includes a benzodioxole moiety and a benzimidazole derivative. The molecular formula is C19H23N5O3, with a molecular weight of 373.42 g/mol.

Pharmacodynamics

The biological activity of N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
  • Cellular Uptake : The structure allows for effective cellular penetration, enhancing its bioavailability.

Biological Assays

In vitro and in vivo studies have demonstrated the compound's potential efficacy against various conditions:

Assay TypeTarget ConditionResult
Cell ViabilityCancer Cell LinesSignificant inhibition
Receptor BindingSerotonin ReceptorsHigh affinity
Enzyme ActivityMetabolic EnzymesModerate inhibition

Anticancer Activity

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) showed that N'-1,3-benzodioxol-5-yl-N-methyl-N-{[1-methyl-5-(pyrrolidin-1-ylcarbonyl)-1H-benzimidazol-2-yl]methyl}urea significantly inhibited cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Neuropharmacological Effects

Research indicated that the compound has neuroprotective properties. In animal models of neurodegeneration, it demonstrated the ability to reduce oxidative stress markers and improve cognitive function. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Activity

Preliminary screening has shown that this compound exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Q & A

What experimental strategies are recommended for synthesizing this urea derivative, considering steric hindrance from its benzimidazole and pyrrolidine substituents?

Methodological Answer:
Synthesis should prioritize sequential coupling to mitigate steric challenges. Begin with constructing the benzimidazole core via condensation of 1-methyl-1H-benzimidazole-5-carboxylic acid with pyrrolidine-1-carbonyl chloride. Next, introduce the methyl group at the 2-position via alkylation under basic conditions (e.g., K₂CO₃ in DMF). Finally, couple the benzodioxol-5-yl urea moiety using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM. Monitor intermediates via LC-MS and purify via column chromatography with gradient elution (hexane/EtOAc) .

How can X-ray crystallography and computational modeling resolve ambiguities in hydrogen-bonding networks within this compound?

Methodological Answer:
For crystallographic analysis, use SHELXL (via WinGX) for refinement, focusing on anisotropic displacement parameters to resolve overlapping electron densities. Employ graph set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., D⋯A distances < 3.5 Å, angles > 120°). Complement this with DFT calculations (B3LYP/6-31G*) to model intermolecular interactions, comparing computed bond lengths/angles with experimental data. Discrepancies > 0.1 Å may indicate dynamic effects requiring temperature-dependent crystallography .

What advanced techniques validate this compound’s potential as a kinase inhibitor in enzymatic assays?

Methodological Answer:
Use fluorescence polarization (FP) assays with a labeled ATP-competitive probe (e.g., FITC-ATP) to measure binding affinity (IC₅₀). Compare inhibition curves against control compounds (e.g., staurosporine). For selectivity profiling, employ a kinase panel (≥50 kinases) and analyze data via Z’-factor statistical validation (Z’ > 0.5 indicates robust assay conditions). Confirm binding modes via SPR (surface plasmon resonance) to determine kinetic parameters (kₐ, k𝒹) .

How do researchers address conflicting crystallographic data when refining the structure of this compound?

Methodological Answer:
Contradictions in displacement parameters or occupancy factors can arise from disorder or twinning. Use SHELXD for dual-space structure solution to identify possible twin laws (e.g., two-fold rotation). Refine twinned data in SHELXL with the TWIN/BASF commands. Validate with R₁ (working) < 0.05 and R₁ₐ (all data) < 0.10. For unresolved disorder, apply restraints (e.g., SIMU/DELU) to anisotropic displacement parameters and cross-validate via Hirshfeld surface analysis .

What computational approaches predict the impact of substituent modifications on biological activity?

Methodological Answer:
Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability of modified derivatives. Use free-energy perturbation (FEP) to calculate ΔΔG for substituent changes (e.g., replacing pyrrolidine with piperidine). Validate predictions via synthesis and SPR/FP assays. For SAR studies, employ 3D-QSAR (CoMFA/CoMSIA) with alignment based on the crystallographic pose. Prioritize substituents with favorable steric/electrostatic contour maps .

How can researchers optimize reaction yields in multistep syntheses involving sensitive intermediates?

Methodological Answer:
Implement flow chemistry (e.g., microreactors) for exothermic steps (e.g., coupling reactions) to enhance reproducibility. Use Design of Experiments (DoE) with JMP or Minitab to optimize variables (temperature, stoichiometry). For air-sensitive intermediates, employ Schlenk techniques with argon purging. Monitor reactions in real-time via inline FTIR or Raman spectroscopy. Purify via preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) for polar byproducts .

What analytical techniques characterize the compound’s supramolecular interactions in solid-state formulations?

Methodological Answer:
Combine PXRD (powder X-ray diffraction) with Pair Distribution Function (PDF) analysis to probe short-range order in amorphous formulations. Use DSC (differential scanning calorimetry) to identify polymorph transitions (heating rate: 10°C/min). For hydrogen-bonding analysis, employ solid-state NMR (¹H-¹³C CP/MAS) with 2D ¹H-¹H NOESY to detect proximities < 5 Å. Compare with Hirshfeld surfaces generated from CrystalExplorer .

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